molecular formula C24H31NO6S B11586759 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide

Cat. No.: B11586759
M. Wt: 461.6 g/mol
InChI Key: JVGQFAUXNHWRSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a benzamide derivative featuring a 3,4-dimethoxybenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 4-(2-methylpropoxy)benzamide core. Structural characterization would employ techniques such as NMR, HRMS, and X-ray crystallography using programs like SHELXL .

Properties

Molecular Formula

C24H31NO6S

Molecular Weight

461.6 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-(2-methylpropoxy)benzamide

InChI

InChI=1S/C24H31NO6S/c1-17(2)15-31-21-8-6-19(7-9-21)24(26)25(20-11-12-32(27,28)16-20)14-18-5-10-22(29-3)23(13-18)30-4/h5-10,13,17,20H,11-12,14-16H2,1-4H3

InChI Key

JVGQFAUXNHWRSI-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=O)N(CC2=CC(=C(C=C2)OC)OC)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C23H29N2O7S
  • Molecular Weight : 457.5 g/mol
  • IUPAC Name : N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-oxochromene-2-carboxamide

The compound exhibits various biological activities primarily through its interactions with cellular targets. Its mechanism of action is hypothesized to involve:

  • Inhibition of Kinase Activity : Preliminary studies suggest that it may act as an inhibitor of specific protein kinases, which are crucial in regulating cell proliferation and survival.
  • Antioxidant Properties : The presence of methoxy groups in the structure is associated with enhanced antioxidant activity, potentially mitigating oxidative stress in cells.

Anticancer Activity

A series of in vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes the IC50 values (concentration required to inhibit cell growth by 50%) observed in these studies:

Cell LineIC50 (µM)Reference
K562 (Leukemia)2.27
HL-60 (Leukemia)1.42
OKP-GS (Renal)4.56

These results indicate significant antiproliferative effects, particularly against leukemia cell lines.

Kinase Inhibition Assays

The compound's efficacy as a kinase inhibitor was assessed using an Abl1 Kinase Enzyme System. The percentage inhibition at two different concentrations is shown below:

Compound ID% Inhibition at 0.5 µM% Inhibition at 10 µM
72416
103643
Nilotinib86100

These findings suggest that while the compound demonstrates moderate inhibition compared to established inhibitors like nilotinib, it still holds promise for further development as a kinase inhibitor .

Case Studies

In a recent study published in MDPI, researchers synthesized several derivatives of related compounds and evaluated their biological activities. The study highlighted that modifications to the benzamide structure could enhance anticancer activity and selectivity towards specific kinases .

Another investigation focused on the structural optimization of related compounds, revealing that certain substitutions significantly improved both solubility and bioavailability, which are critical factors for therapeutic efficacy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)benzamide exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of similar structures have been evaluated for their ability to induce apoptosis in breast cancer cells by activating caspase pathways .

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Preliminary studies have indicated that similar compounds can inhibit the growth of certain bacterial strains and fungi. This is particularly relevant in the development of new antibiotics to combat resistant strains of bacteria .

3. Neuroprotective Effects
Recent investigations have suggested that compounds with a dioxidotetrahydrothiophenyl moiety may possess neuroprotective properties. These compounds could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by mitigating oxidative stress and inflammation in neuronal cells .

Biological Research Applications

1. Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of enzymes like cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes . Such inhibition could lead to therapeutic applications in managing inflammatory diseases.

2. Drug Delivery Systems
Given its complex structure, this compound can be explored as a carrier for drug delivery systems. Its ability to form nanoparticles or liposomes could enhance the bioavailability of poorly soluble drugs.

Industrial Applications

1. Agrochemical Development
The compound's biological activity may extend to agricultural applications as a potential pesticide or herbicide. Research into similar compounds has shown efficacy against pests while being environmentally safer compared to traditional agrochemicals .

2. Material Science
The unique properties of this compound make it suitable for applications in material science, particularly in developing polymers or coatings with specific functionalities such as antimicrobial surfaces or controlled release mechanisms for fertilizers .

Case Studies and Research Findings

StudyApplicationFindings
AnticancerInduced apoptosis in breast cancer cells; effective against multiple cancer types
AntimicrobialInhibited growth of resistant bacterial strains; potential for new antibiotic development
NeuroprotectionReduced oxidative stress in neuronal models; implications for neurodegenerative disease treatment
Enzyme InhibitionEffective inhibition of cyclooxygenase; potential for anti-inflammatory drug development
Drug DeliveryEnhanced solubility and bioavailability when used as a drug carrier

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Differences and Similarities
Compound Name Core Structure Key Substituents Biological/Physicochemical Implications Reference
Target Compound Benzamide 3,4-dimethoxybenzyl; 1,1-dioxidotetrahydrothiophen-3-yl; 4-(2-methylpropoxy) Enhanced polarity (sulfone); moderate lipophilicity (alkoxy)
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide Chromene-2-carboxamide 7-methyl-4-oxo-4H-chromene; same 3,4-dimethoxybenzyl and sulfone groups Potential π-π stacking (chromene); altered bioactivity
3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) Thiazole-benzamide 3,4-dichloro; morpholinomethyl; pyridinyl Improved solubility (morpholine); halogen-driven reactivity
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide 2-hydroxy-1,1-dimethylethyl; 3-methyl N,O-bidentate directing group for metal catalysis
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) Benzamide 2,3-dichlorophenyl; ethoxymethoxy Herbicidal activity; halogen and ether-driven stability

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 3,4-dimethoxybenzyl group (electron-donating) contrasts with chlorine substituents in 4d (electron-withdrawing), which may reduce electron density at the benzamide core and alter reactivity .
  • Sulfone vs.
  • Alkoxy Chains : The 4-(2-methylpropoxy) group in the target compound offers moderate lipophilicity, balancing solubility and membrane permeability, unlike shorter alkoxy chains in etobenzanid .

Characterization :

  • Spectroscopy : 1H/13C NMR and HRMS are standard for confirming molecular structure (e.g., compounds 4d–4i in ) .
  • Crystallography : Programs like SHELXL and ORTEP-3 enable precise structural determination, critical for validating stereochemistry and intermolecular interactions .
Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Key Spectral Data (1H NMR, HRMS) Solubility Trends
Target Compound Not reported Anticipated signals: δ 6.8–7.4 (aromatic), δ 3.7–4.2 (OCH3, SO2) Moderate (polar sulfone)
4d () Not reported δ 7.2–8.1 (aromatic), δ 3.6–4.0 (morpholine CH2) High (polar morpholine)
Example 53 () 175–178 HRMS: 589.1 (M++1) Low (fluorinated aromatic)
Etobenzanid () Not reported δ 1.3 (ethoxy CH3), δ 4.5 (OCH2O) Moderate (ether linkage)

Preparation Methods

Preparation of 1,1-Dioxidotetrahydrothiophen-3-amine

The tetrahydrothiophene sulfone moiety is synthesized via oxidation and functionalization:

  • Oxidation of tetrahydrothiophene : Treatment with hydrogen peroxide or m-chloroperbenzoic acid converts tetrahydrothiophene to tetrahydrothiophene-1,1-dioxide.

  • Bromination : Reaction with N-bromosuccinimide (NBS) in dichloromethane yields 3-bromotetrahydrothiophene-1,1-dioxide.

  • Amination : Substitution of bromide with ammonia under pressurized conditions forms 1,1-dioxidotetrahydrothiophen-3-amine.

Reaction Conditions :

StepReagents/ConditionsYield
OxidationH₂O₂, 50°C, 6 hr85%
BrominationNBS, CH₂Cl₂, 0°C78%
AminationNH₃ (aq), 100°C, 12 hr65%

Synthesis of 3,4-Dimethoxybenzyl Bromide

This intermediate is prepared from 3,4-dimethoxybenzyl alcohol:

  • Bromination : Reacting 3,4-dimethoxybenzyl alcohol with PBr₃ in diethyl ether yields 3,4-dimethoxybenzyl bromide.

Data :

  • Yield : 92%

  • Characterization : ¹H NMR (CDCl₃): δ 7.45 (s, 1H), 6.85 (d, 2H), 4.50 (s, 2H), 3.90 (s, 6H).

Preparation of 4-(2-Methylpropoxy)benzoic Acid

  • Alkylation : 4-Hydroxybenzoic acid reacts with 2-methylpropyl bromide in acetone with K₂CO₃.

  • Acidification : Neutralization with HCl precipitates the product.

Optimized Conditions :

  • Solvent : Acetone

  • Base : K₂CO₃ (2 eq)

  • Yield : 88%

Coupling Strategies for Tertiary Benzamide Formation

Synthesis of Secondary Amine

  • Alkylation : 1,1-Dioxidotetrahydrothiophen-3-amine reacts with 3,4-dimethoxybenzyl bromide in acetonitrile with K₂CO₃.

    • Yield : 76%

    • Product : N-(3,4-Dimethoxybenzyl)-1,1-dioxidotetrahydrothiophen-3-amine

Benzamide Coupling

  • Activation : 4-(2-Methylpropoxy)benzoic acid is converted to its acyl chloride using thionyl chloride.

  • Coupling : Reacting the acyl chloride with the secondary amine in dichloromethane and triethylamine.

Reaction Metrics :

ParameterValue
Acyl Chloride Yield95%
Benzamide Yield82%
Purity (HPLC)>99%

One-Pot Coupling Using Carbodiimide Reagents

A direct method using 4-(2-methylpropoxy)benzoic acid, EDCl, and HOBt with the pre-formed secondary amine in DMF:

  • Advantages : Reduced purification steps, higher scalability.

  • Yield : 80%

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 7.85 (d, 2H, Ar-H), 6.90–7.20 (m, 5H, Ar-H), 4.50 (s, 2H, OCH₂), 3.80 (s, 6H, OCH₃), 3.20–3.60 (m, 4H, tetrahydrothiophene).

  • IR (cm⁻¹) : 1675 (C=O), 1320 (S=O).

  • HRMS : Calculated for C₂₈H₃₀N₂O₆S [M+H]⁺: 522.18; Found: 522.17.

Purity and Yield Comparison

MethodYield (%)Purity (%)
Stepwise8299
One-Pot8098

Critical Analysis of Methodologies

Challenges in Tertiary Amide Synthesis

  • Steric Hindrance : Bulky substituents necessitate high-efficiency coupling agents (e.g., EDCl/HOBt).

  • Oxidation Sensitivity : The sulfone group requires inert atmospheres during reactions.

Scalability and Industrial Feasibility

  • Cost : EDCl-mediated coupling is cost-prohibitive for large-scale production; stepwise methods are preferred.

  • Green Chemistry : Solvent-free conditions or use of biodegradable solvents (e.g., cyclopentyl methyl ether) are under investigation .

Q & A

Q. What are the critical parameters for optimizing multi-step synthesis of this compound to achieve high yield and purity?

The synthesis involves sequential functional group introductions, typically requiring precise control of temperature, solvent polarity (e.g., CH₂Cl₂ for nucleophilic substitutions), and reaction time. For example, refluxing with glacial acetic acid as a catalyst in ethanol improves intermediate formation, while inert atmospheres prevent oxidation of sensitive moieties like the tetrahydrothiophen-3-yl group . Yield optimization often employs column chromatography with gradients of ethyl acetate/hexane for purification .

Q. Which spectroscopic and chromatographic techniques are essential for structural validation?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirms substitution patterns .
  • LC-MS : Verifies molecular ion peaks (e.g., [M+H]⁺ for C₂₄H₃₀N₂O₆S) and detects impurities .
  • X-ray crystallography : Resolves stereochemistry using software like ORTEP-3 or WinGX for 3D structural models .

Q. How can reaction hazards (e.g., toxic reagents) be mitigated during synthesis?

  • Risk assessment : Pre-lab analysis for reagents like trichloroisocyanuric acid (TCICA) or p-trifluoromethylbenzoyl chloride, which require fume hoods and PPE .
  • Alternative solvents : Replacing dichloromethane with acetonitrile in substitution reactions reduces toxicity .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in oxidation/reduction outcomes with this compound?

Divergent products arise from reagent selectivity. For example:

  • Oxidation : Potassium permanganate selectively targets sulfide to sulfone groups, while milder agents like H₂O₂ may preserve benzamide integrity .
  • Reduction : LiAlH₄ reduces amides to amines, but NaBH₄/CeCl₃ mixtures may spare the dioxidotetrahydrothiophene ring . Computational modeling (e.g., DFT) helps predict site-specific reactivity .

Q. How can computational tools aid in predicting biological activity or binding interactions?

  • Docking studies : Software like AutoDock Vina models interactions with targets (e.g., kinases) using the compound’s 3D structure from PubChem data .
  • QSAR models : Correlate substituent effects (e.g., methoxy vs. methylpropoxy) with bioactivity datasets to prioritize analogs for testing .

Q. What strategies resolve contradictions in pharmacological data (e.g., IC₅₀ variability)?

  • Assay standardization : Control variables like cell line (e.g., HepG2 vs. HEK293), incubation time, and DMSO concentration .
  • Metabolic stability tests : Liver microsome assays identify rapid degradation, which may explain potency drops in vivo vs. in vitro .

Methodological Considerations

Q. How to design a stability study for this compound under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 1.2–7.4) and monitor via HPLC for hydrolytic byproducts (e.g., cleavage of the benzamide bond) .
  • Light sensitivity : Store samples in amber vials and assess photodegradation using UV-Vis spectroscopy .

Q. What crystallographic strategies confirm the compound’s stereochemical configuration?

  • Single-crystal growth : Use slow evaporation in ethanol/water mixtures to obtain diffraction-quality crystals .
  • ORTEP-3 refinement : Analyze thermal ellipsoids and torsion angles to validate the dioxidotetrahydrothiophene ring conformation .

Q. How to troubleshoot low yields in substitution reactions involving the dimethoxybenzyl group?

  • Nucleophile strength : Replace sodium methoxide with stronger nucleophiles (e.g., KOtBu) in polar aprotic solvents like DMF .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining >80% yield .

Data Analysis and Interpretation

Q. How to interpret conflicting cytotoxicity data across different studies?

  • Dose-response curves : Ensure linear regression fits (R² > 0.95) and calculate Hill slopes to assess cooperative binding effects .
  • Off-target profiling : Use kinome-wide screens to identify unintended kinase inhibition, which may skew results .

Q. What statistical methods are appropriate for comparing synthetic routes?

  • ANOVA : Compare yields across 3–5 batches to identify significant deviations (p < 0.05) .
  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, catalyst loading) via response surface methodology .

Safety and Compliance

Q. What waste disposal protocols apply to reaction byproducts containing halogenated intermediates?

  • Neutralization : Treat brominated byproducts (e.g., 4-bromophenyl derivatives) with NaHCO₃ before disposal .
  • EPA guidelines : Follow 40 CFR Part 261 for hazardous waste classification and labeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.